3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid
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Overview
Description
3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethylsulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfanyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfanyl group.
4-chloro-3-(trifluoromethyl)benzoic acid: Positional isomer with different substitution pattern.
3-chloro-4-(methylsulfanyl)benzoic acid: Contains a methylsulfanyl group instead of trifluoromethylsulfanyl.
Uniqueness
3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
2166641-08-1 |
---|---|
Molecular Formula |
C8H4ClF3O2S |
Molecular Weight |
256.6 |
Purity |
95 |
Origin of Product |
United States |
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